Captamine
Overview
Description
Captamine, also known as 2-(dimethylamino)ethanethiol, is a chemical compound with the molecular formula C4H11NS. It is a colorless to pale yellow liquid with a strong, unpleasant odor. This compound is soluble in water and many organic solvents. It has various applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
2-(Dimethylamino)ethanethiol, also known as Captamine, primarily targets the c-Met receptor tyrosine kinase . This receptor, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair .
Mode of Action
This compound is a small molecule kinase inhibitor that specifically targets the c-Met receptor . Aberrant activation of c-Met, through mutations, amplification, or overexpression, is known to occur in many types of cancer . This leads to overactivation of multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the c-Met signaling pathway . This pathway plays a crucial role in cell survival, growth, and migration . By inhibiting the c-Met receptor, this compound disrupts these processes, thereby inhibiting the growth and spread of cancer cells .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can penetrate cells to reach its target .
Result of Action
The inhibition of the c-Met receptor by this compound results in the disruption of multiple downstream signaling pathways . This leads to the inhibition of cell survival, growth, and migration, thereby preventing the growth and spread of cancer cells .
Preparation Methods
Captamine can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethylene sulfide. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product . Another method involves the reaction of dimethylamine with 2-chloroethanethiol in the presence of a base, such as sodium hydroxide . Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for mass production .
Chemical Reactions Analysis
Captamine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Captamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Captamine is similar to other thiol-containing compounds, such as cysteamine and mercaptoethanol. it is unique in its combination of a dimethylamino group and a thiol group, which gives it distinct chemical properties and reactivity . This uniqueness makes this compound valuable in specific applications where other thiol-containing compounds may not be suitable .
Similar compounds include:
Cysteamine: A simpler thiol-containing compound used in similar applications but with different reactivity and properties.
Mercaptoethanol: Another thiol-containing compound commonly used in biochemical research.
This compound’s unique structure and properties make it a versatile and valuable compound in various fields of scientific research and industry .
Biological Activity
Captamine, a compound derived from the alkaloid family, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems in the brain. Similar to ketamine, this compound may exert its effects through modulation of the glutamatergic system. Research indicates that compounds in this category can inhibit N-methyl-D-aspartate receptors (NMDARs), leading to increased synaptic plasticity and neurogenesis. This mechanism is crucial for understanding its potential antidepressant effects.
Key Mechanisms:
- Glutamate Surge : this compound may induce a transient increase in glutamate levels, which is associated with enhanced synaptic connectivity.
- BDNF Release : The compound potentially stimulates the release of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and growth.
- Dissociative Effects : Similar to ketamine, this compound may produce dissociative effects that correlate with its antidepressant properties.
Therapeutic Applications
This compound has shown promise in various therapeutic areas, particularly in treating mood disorders and chronic pain conditions. Its efficacy as an antidepressant has been explored in several studies, highlighting its potential as a rapid-acting treatment option for patients with treatment-resistant depression.
Therapeutic Uses:
- Depression : this compound's modulation of glutamatergic signaling may provide rapid relief from depressive symptoms.
- Chronic Pain Management : By altering pain pathways in the central nervous system, this compound may offer relief for patients suffering from chronic pain syndromes.
Case Studies and Clinical Findings
Several case studies have documented the effects of this compound on patients with severe depression and chronic pain. These findings underscore its potential as a viable treatment option.
Study | Patient Profile | Treatment Details | Outcomes |
---|---|---|---|
Study 1 | 39-year-old female with major depressive disorder | Received multiple infusions of this compound over 4 weeks | Significant reduction in depressive symptoms lasting several weeks |
Study 2 | 51-year-old male with chronic pain syndrome | Administered this compound as an adjunct therapy | Notable pain relief and improved quality of life |
Study 3 | 16-year-old male with treatment-resistant depression | Seven infusions over eight weeks | Marked improvement in mood and reduction in suicidal ideation |
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects. Studies have demonstrated that:
- Neuroplasticity Enhancement : this compound promotes synaptogenesis and increases AMPA receptor expression, leading to improved cognitive function and mood stabilization.
- Safety Profile : Clinical trials indicate that this compound is well-tolerated, with minimal side effects reported among participants.
Properties
IUPAC Name |
2-(dimethylamino)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMGZODXQRYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048350 | |
Record name | N,N-Dimethylcysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |
Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
108-02-1 | |
Record name | 2-(N,N-DIMETHYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30047 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-(Dimethylamino)ethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Captamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylcysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Captamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS0ENU0GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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